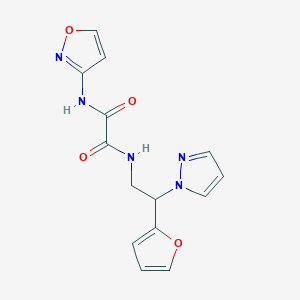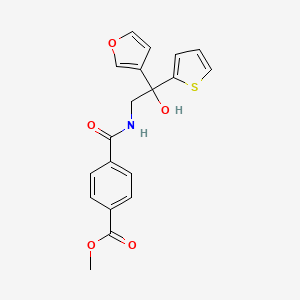
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, CP-47,497 has been found to have a higher affinity for CB1 receptors, which are primarily found in the brain, compared to CB2 receptors, which are primarily found in the immune system.
Mechanism of Action
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide acts on the CB1 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor signaling pathway is thought to be responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that it can reduce pain and inflammation, as well as improve memory and cognitive function. It has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using this compound is that it is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide. One area of interest is in the development of novel analgesics based on the structure of this compound. Another area of research is in the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide involves several steps, including the reaction of 1,4-benzodioxane with 3-chloropropionyl chloride and propylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that this compound can effectively reduce pain and inflammation in animal models, suggesting that it may have potential as a novel analgesic.
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-3-8-17(15(18)11(2)16)9-12-10-19-13-6-4-5-7-14(13)20-12/h4-7,11-12H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCVDGDVAYBLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1COC2=CC=CC=C2O1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

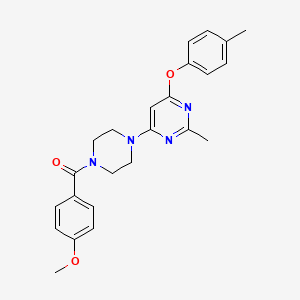
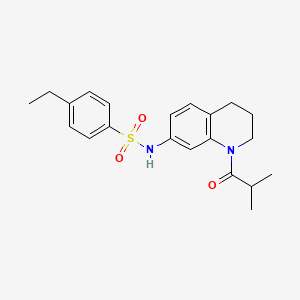
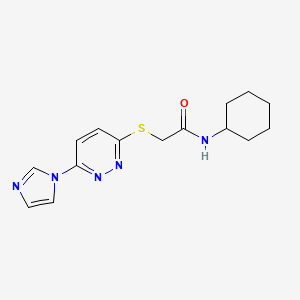
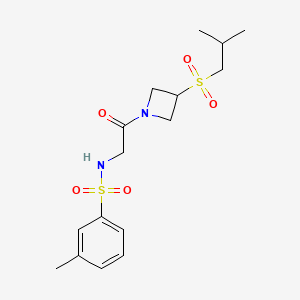
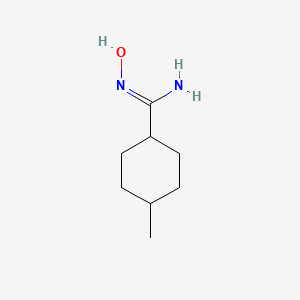
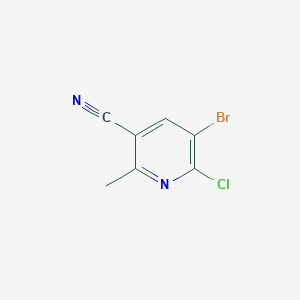

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
